tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl group, a benzo[d]oxazole moiety, and a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the benzo[d]oxazole ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Benzo[d]oxazole Moiety: The benzo[d]oxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Coupling with Pyrrolidine: The benzo[d]oxazole derivative is then coupled with a pyrrolidine derivative. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Introduction of the tert-Butyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzo[d]oxazole ring or the pyrrolidine ring, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzo[d]oxazole ring or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]oxazole-2-carboxylic acid derivatives, while reduction could produce benzo[d]oxazol-2-ylmethylamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The benzo[d]oxazole moiety is known for its biological activity, and its incorporation into larger molecules can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate makes it valuable in the large-scale synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(benzo[d]thiazol-2-ylamino)pyrrolidine-1-carboxylate
- tert-Butyl 3-(benzo[d]imidazol-2-ylamino)pyrrolidine-1-carboxylate
- tert-Butyl 3-(benzo[d]oxazol-2-ylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate is unique due to the presence of the benzo[d]oxazole moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable target for further research and development.
Properties
IUPAC Name |
tert-butyl 3-(1,3-benzoxazol-2-ylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-9-8-11(10-19)17-14-18-12-6-4-5-7-13(12)21-14/h4-7,11H,8-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBBFNBSDFUDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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